molecular formula C8H5NO3 B2366294 1,2-Benzisoxazole-6-carboxylic acid CAS No. 1352907-05-1

1,2-Benzisoxazole-6-carboxylic acid

Cat. No.: B2366294
CAS No.: 1352907-05-1
M. Wt: 163.132
InChI Key: YOIQHQRSOQNKAU-UHFFFAOYSA-N
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Description

1,2-Benzisoxazole-6-carboxylic acid is a heterocyclic compound that features a benzene ring fused to an isoxazole ring with a carboxylic acid group at the 6-position. This compound is part of the benzisoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

1,2-Benzisoxazole-6-carboxylic acid, a derivative of the benzisoxazole scaffold, has been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Mode of Action

The compound’s interaction with its targets results in a variety of changes. For instance, benzoxazole derivatives have been shown to possess potent anticancer activity . They elicit their function by targeting various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of cancer formation and proliferation .

Biochemical Pathways

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . It has been described that the variants with fluorine functionalization lead to realize a severe effect on drug capacity, related to clearance of drug, distribution of drug, and intensity of drug metabolism .

Pharmacokinetics

For example, the presence of fluorine in the molecule can significantly affect the drug’s capacity, clearance, distribution, and metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, depending on the specific targets and pathways involved. For example, in the context of cancer, benzoxazole derivatives have been shown to possess potent anticancer activity . They can inhibit the growth of cancer cells and induce apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antibacterial effects can be reversed by the supplementation of 4-hydroxybenzoate in minimal media . This suggests that the compound’s action can be modulated by the presence of certain substances in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of substituted benzaldehydes with hydroxylamine to form the corresponding oximes, which then undergo cyclization to form the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) for the cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization techniques but optimized for higher yields and purity. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoxazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl, or aryl groups .

Scientific Research Applications

1,2-Benzisoxazole-6-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,2-Benzisoxazole-6-carboxylic acid can be compared with other similar compounds such as benzoxazole and benzothiazole derivatives. While all these compounds share a fused benzene ring with a heterocyclic moiety, this compound is unique due to its specific substitution pattern and the presence of the carboxylic acid group . This uniqueness contributes to its distinct chemical reactivity and biological activities.

List of Similar Compounds

Properties

IUPAC Name

1,2-benzoxazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)5-1-2-6-4-9-12-7(6)3-5/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIQHQRSOQNKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)ON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352907-05-1
Record name 1,2-benzoxazole-6-carboxylic acid
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